N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-16(2)11-12-26-19-14-18(8-10-20(19)31-15-24(4,5)23(26)27)25-32(28,29)22-13-17(3)7-9-21(22)30-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFZMDWGKZRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide (CAS No. 922058-77-3) is a synthetic compound that exhibits potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological evaluations, and case studies.
The molecular formula of this compound is with a molecular weight of 460.6 g/mol. The structure features a sulfonamide group attached to a complex oxazepine framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O5S |
| Molecular Weight | 460.6 g/mol |
| CAS Number | 922058-77-3 |
| IUPAC Name | N-(5-isopentyl-3,3-dimethyl-4-oxo-2H-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of the oxazepine core. Specific methodologies may include condensation reactions and the use of various catalysts to enhance yield and purity.
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. Preliminary in vitro studies suggest that N-(5-isopentyl...sulfonamide may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases .
Antioxidant Activity
The antioxidant potential of compounds with similar structures has been documented. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. The presence of methoxy groups in the structure may enhance this activity by stabilizing free radicals .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial effects of various sulfonamide derivatives against common bacterial strains. The results indicated that modifications in the alkyl chain significantly influenced activity levels. N-(5-isopentyl...sulfonamide was among the top performers in terms of inhibition zones against Gram-positive bacteria . -
In Vivo Anti-inflammatory Study :
An animal model was used to assess the anti-inflammatory effects of sulfonamide derivatives including N-(5-isopentyl...sulfonamide). Results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by the presence of a sulfonamide group attached to a tetrahydrobenzo[b][1,4]oxazepine core. The molecular formula is with a molecular weight of approximately 476.6 g/mol. Its unique chemical structure contributes to its varied reactivity and potential applications.
Synthetic Chemistry
Building Block for Complex Molecules
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide serves as a valuable building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions including:
- Condensation Reactions : Used to form new carbon-carbon bonds.
- Substitution Reactions : Acts as a nucleophile in reactions with electrophiles.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its mechanism of action often involves interaction with specific biological targets such as enzymes or receptors.
Case Studies
- Antimicrobial Activity : A study demonstrated that the compound showed effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anticancer Research : Preliminary findings indicate that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis.
Pharmaceutical Development
Therapeutic Applications
The compound is being explored as a potential drug candidate for treating various diseases due to its favorable pharmacological properties. Its sulfonamide moiety enhances solubility and bioavailability, making it suitable for medicinal chemistry applications.
Clinical Insights
Research is ongoing to evaluate its efficacy and safety in clinical settings. Early-stage trials have shown promise in treating conditions such as:
- Infections : Potential use as an antibiotic.
- Cancer : Investigated for its role in cancer therapy.
Industrial Applications
Material Science and Catalysis
In industrial settings, this compound is being examined for its utility in developing new materials and as a catalyst in various chemical processes.
| Application Area | Specific Uses |
|---|---|
| Synthetic Chemistry | Building block for organic synthesis |
| Biological Research | Antimicrobial and anticancer studies |
| Pharmaceutical Industry | Drug candidate development |
| Industrial Chemistry | Catalyst in chemical reactions |
Q & A
Q. What are the key methodological considerations for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, typically requiring:
- Stepwise optimization : Reaction parameters (temperature, solvent, time) must be adjusted for each step to maximize yield and minimize side products. For example, inert atmospheres may prevent oxidation of sensitive intermediates .
- Purification : Column chromatography is critical for isolating intermediates, while recrystallization or preparative HPLC ensures final product purity .
- Characterization : NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with emphasis on verifying sulfonamide and oxazepine ring connectivity .
Q. How should researchers approach solubility and stability testing for this compound?
- Solubility : Test in a tiered solvent system (polar aprotic > chlorinated > ethers) using dynamic light scattering (DLS) to detect aggregation. For example, dimethyl sulfoxide (DMSO) is often a primary solvent for biological assays .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and light exposure. Monitor via UV-Vis spectroscopy and HPLC to identify degradation pathways (e.g., hydrolysis of the oxazepinone ring) .
Q. What spectroscopic techniques are essential for characterizing its molecular structure?
- NMR : Assign peaks for the isopentyl chain (δ 0.8–1.5 ppm), methoxy group (δ ~3.8 ppm), and sulfonamide protons (δ 7.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzoxazepine core .
- X-ray crystallography : Determines absolute stereochemistry and confirms intramolecular hydrogen bonding between the sulfonamide and oxazepinone carbonyl .
Advanced Research Questions
Q. How can conflicting data on reaction yields in similar sulfonamide-oxazepine hybrids be resolved?
- Controlled replication : Repeat reported protocols while systematically varying catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and protecting groups.
- Mechanistic studies : Use in-situ IR or LC-MS to track intermediates. For example, competing N- vs. O-alkylation pathways may explain yield discrepancies .
- Statistical design : Apply a Box-Behnken model to optimize interdependent variables (e.g., temperature, stoichiometry) .
Q. What strategies are effective for probing its biological target engagement and selectivity?
- Affinity chromatography : Immobilize the compound on a solid phase to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinetic assays : Measure inhibition constants (Ki) against candidate enzymes (e.g., carbonic anhydrases) using stopped-flow fluorimetry .
- Mutagenesis : If targeting a receptor, compare binding in wild-type vs. mutant (e.g., alanine-scanning) constructs to map interaction sites .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins. Focus on sulfonamide interactions with catalytic zinc ions in metalloenzymes .
- QSAR analysis : Correlate substituent effects (e.g., isopentyl chain length, methoxy position) with bioactivity data to identify pharmacophores .
- MD simulations : Assess conformational stability of the benzoxazepine ring in aqueous vs. lipid bilayers to optimize pharmacokinetics .
Q. What experimental approaches validate contradictory hypotheses about its metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .
- Isotope labeling : Synthesize a deuterated analog to track metabolic soft spots (e.g., benzylic hydrogen oxidation) .
- In silico prediction : Tools like ADMET Predictor or MetaSite model phase I/II metabolism pathways for hypothesis prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
